PTR1 Inhibitory Activity: Moderate Potency with Differentiated Substitution Architecture
In a curated BindingDB entry (Entry 50021413), N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine (BDBM50640384) exhibited an IC50 of 2,500 nM against recombinant Leishmania major PTR1. Critically, this data originates from the same assay as comparators BDBM50640377 (IC50: 2,400 nM), BDBM50303515 (IC50: 4,010 nM), and BDBM50640381 (IC50: 4,900 nM) [1]. While the compound is not the most potent in this set, its N4-(4-methoxyphenyl) / N2-(3-phenylpropyl) substitution architecture is structurally distinct from the comparators, which carry different substituent patterns. The 4-methoxyphenyl group provides a hydrogen-bond acceptor (methoxy oxygen) absent in N4-phenyl or N4-(4-methylphenyl) analogs, offering a unique pharmacophoric feature for structure-based optimization campaigns targeting PTR1 [2].
| Evidence Dimension | PTR1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 2,500 nM (2.50E+3 nM) |
| Comparator Or Baseline | BDBM50640377: 2,400 nM; BDBM50303515: 4,010 nM; BDBM50640381: 4,900 nM (all from same BindingDB entry) |
| Quantified Difference | ~4% less potent than BDBM50640377; ~1.6-fold more potent than BDBM50303515; ~1.96-fold more potent than BDBM50640381 |
| Conditions | Inhibition of N-terminal His6-tagged recombinant Leishmania major PTR1 expressed in E. coli BL21 (DE3), 10 min preincubation |
Why This Matters
This positions the compound as a pharmacophorically differentiated moderate-potency starting point for medicinal chemistry optimization, where the unique 4-methoxyphenyl hydrogen-bond acceptor motif can be exploited for selectivity engineering.
- [1] BindingDB PrimarySearch_ki, Entry 50021413. IC50 values for BDBM50640384 (2,500 nM), BDBM50640377 (2,400 nM), BDBM50303515 (4,010 nM), BDBM50640381 (4,900 nM) against Leishmania major PTR1. Deposited 2025-11-10. View Source
- [2] Tullio, C. et al. (2023). Discovery of potent pteridine reductase inhibitors to guide antiparasite drug development. J. Med. Chem. 53: 221-229. View Source
